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Compound of Interest

Compound Name: Methoxyphenamine

Cat. No.: B1676417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and

quantitative analysis of Methoxyphenamine using Gas Chromatography-Mass Spectrometry

(GC-MS). The methodologies outlined are applicable for the analysis of Methoxyphenamine in

both biological matrices for doping control and clinical monitoring, as well as in pharmaceutical

formulations for quality control purposes.

Introduction
Methoxyphenamine (o-methoxy-N,α-dimethylphenethylamine), also known as Orthoxine, is a

sympathomimetic amine that has been used as a bronchodilator for the treatment of asthma.

Due to its stimulant properties, it is also a substance of interest in doping control analysis.

Accurate and reliable analytical methods are crucial for its detection and quantification. GC-MS

offers high sensitivity and specificity, making it a "gold standard" for the analysis of such

compounds.

Quantitative Data Summary
The following table summarizes the quantitative data for the GC-MS analysis of

Methoxyphenamine based on available literature.
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Parameter Matrix Value Reference

Limit of Detection

(LOD)
Urine 50 ng/mL [1]

Limit of Detection

(LOD)
Plasma 3.8 ng/mL

Linearity Range -

Not explicitly stated

for GC-MS, however,

HPLC methods show

linearity in the µg/mL

range.

Limit of Quantification

(LOQ)
-

Not explicitly stated.

Typically, LOQ is 3-5

times the LOD.

Precision (%RSD) -

Not explicitly stated

for GC-MS. LC-

MS/MS methods show

intraday precision of

2.5-5.8% and interday

precision of 10.8-

16.2%.[1]

Experimental Protocols
Protocol 1: Analysis of Methoxyphenamine in Urine
(Doping Control)
This protocol is adapted from a validated screening procedure for stimulants in doping control.

[1]

1. Sample Preparation: Liquid-Liquid Extraction

Pipette 5 mL of urine into a screw-capped glass tube.
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Adjust the pH of the urine sample to 14 by adding a suitable alkaline solution (e.g., 5M

NaOH).

Add 2 mL of tert-butylmethyl ether to the tube.

Cap the tube and vortex for 5 minutes to ensure thorough mixing and extraction.

Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

Carefully transfer the upper organic layer (tert-butylmethyl ether) to a clean tube.

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS

analysis.

2. GC-MS Instrumentation and Conditions

Gas Chromatograph: Agilent 5890 or equivalent.

Mass Spectrometer: Agilent 5973 Mass Selective Detector (MSD) or equivalent.

Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 24 m x 0.25 mm i.d., 0.25

µm film thickness.[1]

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Injection: 5 µL of the reconstituted extract is injected in splitless mode.

Inlet Temperature: 250°C.

Oven Temperature Program:

Initial temperature: 85°C, hold for 0.1 min.

Ramp: 28°C/min to 330°C.

Hold at 330°C for 5 min.[1]
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MS Transfer Line Temperature: 280°C.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Full Scan (m/z 40-400).

Protocol 2: Analysis of Methoxyphenamine in
Pharmaceutical Formulations (Tablets/Capsules)
This protocol is a general procedure for the analysis of active pharmaceutical ingredients

(APIs) in solid dosage forms, adapted for Methoxyphenamine.

1. Sample Preparation: Solid Dosage Form Extraction

Weigh and finely powder a representative number of tablets or the content of capsules.

Accurately weigh a portion of the powder equivalent to a single dose of Methoxyphenamine
and transfer it to a volumetric flask (e.g., 50 mL).

Add a suitable solvent (e.g., methanol) to approximately 70% of the flask volume.

Sonicate for 15-20 minutes to ensure complete dissolution of the Methoxyphenamine.

Allow the solution to cool to room temperature and then dilute to the mark with the same

solvent.

Mix the solution thoroughly.

Filter a portion of the solution through a 0.45 µm syringe filter into a GC vial.

If necessary, perform a serial dilution to bring the concentration of Methoxyphenamine into

the linear range of the instrument.

2. GC-MS Instrumentation and Conditions
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The instrumental conditions can be the same as described in Protocol 1. The injection volume

may need to be adjusted based on the concentration of the prepared sample.

Protocol 3: Derivatization for Enhanced Sensitivity and
Chromatography (Optional)
For improved chromatographic peak shape and increased sensitivity, especially in complex

matrices like plasma, derivatization can be employed.

Derivatization with Pentafluorobenzoyl Chloride (for Plasma Samples)

To 1 mL of plasma, add a suitable internal standard.

Precipitate proteins by adding 10% trichloroacetic acid, vortex, and centrifuge.

Transfer the supernatant to a clean tube.

Adjust the pH to 9.2 with a suitable buffer.

Add pentafluorobenzoyl chloride and vortex to derivatize.

Extract the derivatized analyte with cyclohexane.

Analyze the organic extract by GC-MS.

Derivatization with Silylating Agents (General Purpose)

For analytes with active hydrogens (amines, hydroxyls), silylation can improve volatility and

thermal stability.

Evaporate the sample extract to dryness.

Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with

1% Trimethylchlorosilane (TMCS)) and 50 µL of a suitable solvent (e.g., acetonitrile).

Cap the vial and heat at 70°C for 30 minutes.

Cool to room temperature before injection into the GC-MS.
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Visualizations
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GC-MS workflow for Methoxyphenamine in urine.

Sample Preparation (Tablets/Capsules) GC-MS Analysis

Weigh and Powder Tablets/Capsules Dissolution in Solvent
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GC-MS workflow for Methoxyphenamine in pharmaceuticals.
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Logical relationship of the analytical process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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